molecular formula C8H8BrN3S B362843 3-Bromobenzaldehyde thiosemicarbazone CAS No. 1346145-39-8

3-Bromobenzaldehyde thiosemicarbazone

Cat. No. B362843
CAS RN: 1346145-39-8
M. Wt: 258.14g/mol
InChI Key: FGGWIXJNLRDBPW-VZUCSPMQSA-N
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Description

3-Bromobenzaldehyde thiosemicarbazone is a compound that belongs to the class of thiosemicarbazones . Thiosemicarbazones are a class of Schiff bases usually obtained by the condensation of thiosemicarbazide with a suitable aldehyde or ketone .


Chemical Reactions Analysis

Thiosemicarbazones are known for their wide range of pharmacological effects and their reactions with systems containing C=O and C=N groups is one of the methods for the preparation of biologically active compounds . They are also known to react with α-haloketones, leading to the formation of various heterocycles .

Scientific Research Applications

  • Anticancer Activity : Some thiosemicarbazone derivatives exhibit significant anticancer properties. For instance, 3-Methoxybenzaldehyde thiosemicarbazone and 4-Nitrobenzaldehyde thiosemicarbazone showed in vitro anticancer activities against different cell lines, with potential as multitargeting drug candidates (Sibuh et al., 2021).

  • Antileukemic Properties : Thiosemicarbazones, including pyridine-2-carboxaldehyde thiosemicarbazone, have shown antileukemic activity in studies dating back to the 1950s, highlighting their potential as anticancer agents (Brockman et al., 1956).

  • Antimicrobial Activity : Thiosemicarbazone compounds, such as 4-Bromobenzaldehyde thiosemicarbazone Schiff base and its metal complexes, have demonstrated good antibacterial activities against bacteria like E. coli and S. Aureus (Li et al., 2007).

  • Cholinesterase Inhibitory Activity : Para-Substituted thiosemicarbazone derivatives have been synthesized and evaluated for their anticholinesterase inhibitory activity, showing potential as inhibitors of the acetylcholinesterase enzyme, which is relevant for conditions like Alzheimer's disease (Khan et al., 2023).

  • Antiviral Properties : Thiosemicarbazones have also been found to have antiviral properties, as evidenced by studies on compounds like p-Aminobenzaldehyde, 3-thiosemicarbazone against viruses such as vaccinia virus (Hamre et al., 1950).

  • Anticorrosive Activity : In the field of materials science, thiosemicarbazones like 2-Hydroxybenzaldehyde thiosemicarbazone have been used as anticorrosive agents for materials like carbon steel in acidic environments (Albuquerque, 2017).

  • Spectroscopic Applications : Thiosemicarbazone compounds are also used in spectroscopic studies for the determination of elements like copper and palladium (Babu & Reddy, 2006).

Mechanism of Action

Target of Action

3-Bromobenzaldehyde thiosemicarbazone primarily targets tyrosinase , an enzyme that plays an essential role in melanogenesis . Overproduction of melanin can lead to hyperpigmentation skin disorders in mammals and enzymatic browning in plant-derived foods . Thiosemicarbazones have also been reported to exhibit cytotoxic activities, suggesting potential anticancer properties .

Mode of Action

Thiosemicarbazones, including this compound, inhibit tyrosinase activity, thereby reducing melanin production . They interact with the enzyme, altering its function and leading to changes in melanogenesis . In terms of anticancer activity, thiosemicarbazones may exert their effects through reactive oxygen species (ROS)-mediated apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is melanogenesis, specifically the rate-limiting step of melanin synthesis catalyzed by tyrosinase . By inhibiting tyrosinase, this compound can potentially reduce melanin production and alleviate hyperpigmentation disorders . In terms of anticancer activity, the compound may influence pathways related to cell cycle regulation and apoptosis .

Pharmacokinetics

Theoretical studies on similar thiosemicarbazone derivatives suggest that these compounds may have high bioavailability and bioactivity .

Result of Action

The inhibition of tyrosinase by this compound can lead to a decrease in melanin production, potentially alleviating hyperpigmentation disorders . As for its anticancer properties, the compound may induce apoptosis in cancer cells, contributing to its cytotoxic activity .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other ligands and metal ions in the environment can affect the activity of thiosemicarbazones . Additionally, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other biochemical substances .

properties

IUPAC Name

[(E)-(3-bromophenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13)/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGGWIXJNLRDBPW-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816560
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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